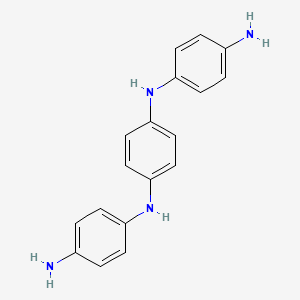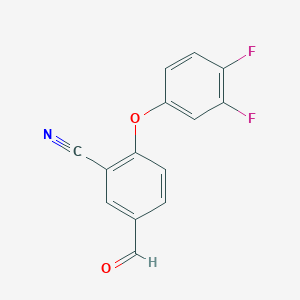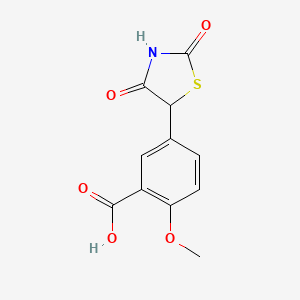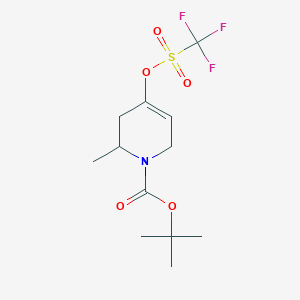
N1,N4-bis(4-aminophenyl)-1,4-benzenediamine
概要
説明
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- is a chemical compound with the molecular formula C18H18N4. It is also known by its IUPAC name, N1-(4-(4-aminophenylamino)phenyl)benzene-1,4-diamine. This compound is characterized by the presence of two amino groups attached to a benzene ring, making it a diamine derivative. It is commonly used in various industrial and research applications due to its unique chemical properties .
準備方法
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be synthesized through several methods. One common synthetic route involves the reaction of aniline with nitrobenzene, followed by reduction of the nitro group to form the desired diamine. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to remove impurities .
化学反応の分析
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reducing agents like hydrogen gas and palladium on carbon.
Major products formed from these reactions include substituted benzenediamines and quinone derivatives, which have applications in dyes and pigments .
科学的研究の応用
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in various biological experiments.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and interactions with other molecules. The amino groups in the compound can participate in hydrogen bonding and other non-covalent interactions, affecting its behavior in different chemical environments .
類似化合物との比較
1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- can be compared with other similar compounds such as:
1,4-Benzenediamine, N,N’-diphenyl-: This compound has phenyl groups instead of amino groups, leading to different chemical properties and applications.
N,N,N’,N’-Tetrakis(4-aminophenyl)-1,4-benzenediamine: This compound has four amino groups, making it more reactive and suitable for different applications.
N1,N1’-(1,4-Phenylene)bis(N1-(4-aminophenyl)benzene-1,4-diamine):
The uniqueness of 1,4-Benzenediamine, N,N’-bis(4-aminophenyl)- lies in its specific arrangement of amino groups, which imparts distinct chemical properties and makes it suitable for a variety of applications in research and industry .
特性
CAS番号 |
4958-10-5 |
|---|---|
分子式 |
C18H18N4 |
分子量 |
290.4 g/mol |
IUPAC名 |
4-N-[4-(4-aminoanilino)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C18H18N4/c19-13-1-5-15(6-2-13)21-17-9-11-18(12-10-17)22-16-7-3-14(20)4-8-16/h1-12,21-22H,19-20H2 |
InChIキー |
DWJXWSIJKSXJJA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-(2-chloro-3-methylfuro[2,3-c]pyridin-7-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B8550292.png)




![2-But-3-ynyl-4-fluoro-benzo[d]thiazole](/img/structure/B8550330.png)
![2-[(4-Chlorophenyl)carbonyl]-3,6-difluorobenzoic acid](/img/structure/B8550340.png)


![2-[4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropan-1-ol](/img/structure/B8550366.png)



silane](/img/structure/B8550395.png)
